REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[K+].[Cl:6][C:7]1[C:14]([Cl:15])=[CH:13][CH:12]=[CH:11][C:8]=1[CH:9]=[O:10]>S(=O)(=O)(O)O>[Cl:6][C:7]1[C:14]([Cl:15])=[CH:13][CH:12]=[C:11]([N+:1]([O-:4])=[O:2])[C:8]=1[CH:9]=[O:10] |f:0.1|
|
Name
|
Potassium nitrate
|
Quantity
|
578 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
without stirring for 10 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
CUSTOM
|
Details
|
Material that had crystallized out of the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
10 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC=C1Cl)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 433 mg | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |